Ethenyl ethyl propanedioate
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Overview
Description
Ethenyl ethyl propanedioate, also known as ethyl vinyl malonate, is an organic compound with the molecular formula C7H10O4. It is an ester derived from malonic acid and is characterized by the presence of both vinyl and ethyl groups. This compound is a colorless liquid with a fruity odor and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenyl ethyl propanedioate can be synthesized through the esterification of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester. The general reaction is as follows:
CH2(COOH)2+C2H5OH→CH2(COOC2H5)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation to purify the product and remove any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions
Ethenyl ethyl propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products
Oxidation: Produces malonic acid derivatives.
Reduction: Yields alcohols such as ethyl malonate.
Substitution: Forms various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Ethenyl ethyl propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Serves as an intermediate in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethenyl ethyl propanedioate involves its reactivity as an ester and a vinyl compound. The ester groups can undergo hydrolysis to form carboxylic acids, while the vinyl group can participate in polymerization reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with similar reactivity but lacks the vinyl group.
Methyl propionate: Similar ester structure but with a methyl group instead of an ethyl group.
Vinyl acetate: Contains a vinyl group but differs in the ester component.
Uniqueness
Ethenyl ethyl propanedioate is unique due to the presence of both vinyl and ethyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its dual functionality allows it to participate in a wider range of reactions compared to similar compounds.
Properties
CAS No. |
5434-87-7 |
---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
3-O-ethenyl 1-O-ethyl propanedioate |
InChI |
InChI=1S/C7H10O4/c1-3-10-6(8)5-7(9)11-4-2/h3H,1,4-5H2,2H3 |
InChI Key |
VJVIZDREJGITOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)OC=C |
Origin of Product |
United States |
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